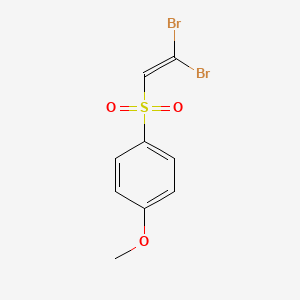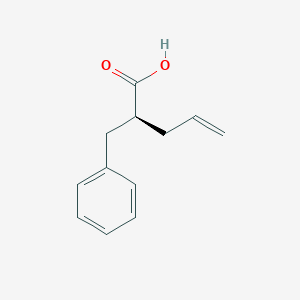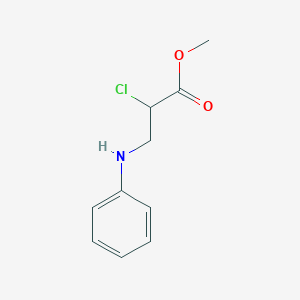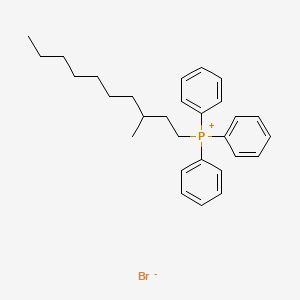![molecular formula C18H36O8 B14358472 8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal CAS No. 90460-84-7](/img/structure/B14358472.png)
8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal is a complex organic compound with the molecular formula C18H36O8. This compound is characterized by the presence of multiple functional groups, including hydroperoxy, hydroxy, and methoxy groups, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal typically involves the oxidation of precursor molecules containing hydroperoxy and methoxy groups. One common method involves the use of methyl linoleate hydroperoxides, which undergo further oxidation to form the desired compound . The reaction conditions often include controlled temperatures and the presence of specific catalysts to ensure the selective formation of the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using advanced chemical reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and catalyst concentration, to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroperoxy and hydroxy groups makes it susceptible to oxidation and reduction processes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide, nitric oxide, and various organic solvents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate specific transformations .
Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives, such as alcohols, aldehydes, and ketones. These products are formed through the cleavage and rearrangement of the hydroperoxy and methoxy groups .
Applications De Recherche Scientifique
8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent in the synthesis of complex organic molecules and as a model compound for studying oxidation and reduction reactions . In biology, it is studied for its potential role in cellular oxidative stress and its effects on various biochemical pathways . In medicine, it is investigated for its potential therapeutic applications, including its ability to modulate oxidative stress and inflammation .
Mécanisme D'action
The mechanism of action of 8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal involves its interaction with molecular targets and pathways involved in oxidative stress and inflammation. The hydroperoxy and hydroxy groups in the compound can generate reactive oxygen species (ROS), which can modulate cellular signaling pathways and induce oxidative damage . Additionally, the compound may interact with specific enzymes and receptors involved in the regulation of oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal include other hydroperoxy and methoxy-substituted organic molecules, such as 8-hydroperoxy-p-cymene and various hydroperoxy-substituted fatty acids .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups and its specific molecular structure. This combination allows it to undergo a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
90460-84-7 |
|---|---|
Formule moléculaire |
C18H36O8 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
8-(8-hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy-8-methoxyoctanal |
InChI |
InChI=1S/C18H36O8/c1-22-17(24-21)13-9-6-5-8-12-16(20)25-26-18(23-2)14-10-4-3-7-11-15-19/h15-18,20-21H,3-14H2,1-2H3 |
Clé InChI |
OIWBIRJISOJCBE-UHFFFAOYSA-N |
SMILES canonique |
COC(CCCCCCC(O)OOC(CCCCCCC=O)OC)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


mercury](/img/structure/B14358400.png)
![6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione](/img/structure/B14358415.png)
![2-[(Benzyloxy)methoxy]hexanal](/img/structure/B14358424.png)
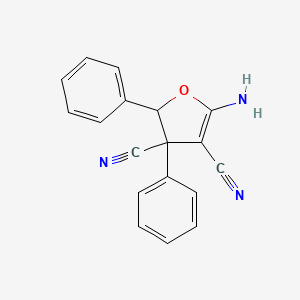
![2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine](/img/structure/B14358429.png)
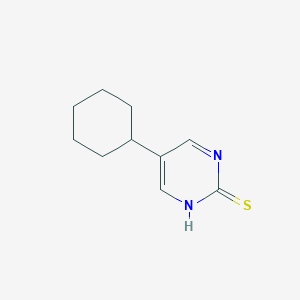
![Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate](/img/structure/B14358443.png)
![4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline](/img/structure/B14358451.png)
![4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate](/img/structure/B14358456.png)
![N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14358458.png)
